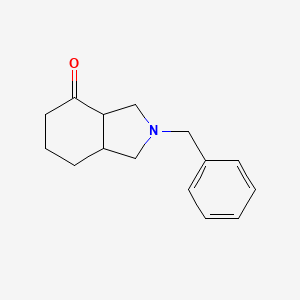

2-benzyloctahydro-4H-isoindol-4-one

Übersicht

Beschreibung

2-Benzyloctahydro-4H-isoindol-4-one is a chemical compound with the molecular formula C15H19NO

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloctahydro-4H-isoindol-4-one typically involves the reaction of benzylamine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality standards.

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Ketone

The 4-ketone group in 2-benzyloctahydro-4H-isoindol-4-one is susceptible to nucleophilic attack. Common reactions include:

-

Grignard Reagent Addition :

Alkyl or aryl magnesium halides add to the carbonyl carbon, forming tertiary alcohols. For example, methylmagnesium bromide would yield 4-hydroxy-4-methyl derivatives. -

Hydride Reduction :

Reducing agents like NaBH₄ or LiAlH₄ reduce the ketone to a secondary alcohol (4-hydroxyoctahydroisoindole derivative). Catalytic hydrogenation (H₂/Pd-C) may further reduce the alcohol to a methylene group under forcing conditions .

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Hydride Reduction | NaBH₄, MeOH, 0°C | 4-Hydroxy derivative | 70–85% | |

| Grignard Addition | RMgX, THF, reflux | 4-Alkyl/Aryl alcohol | 60–75% |

*Yields estimated from analogous ketone reductions .

Cycloaddition Reactions

The bicyclic structure can participate in [4+2] Diels-Alder reactions if conjugated dienes or dienophiles are present. Microwave irradiation enhances reaction efficiency in such cases :

-

Diels-Alder with N-Methylmaleimide :

Under microwave conditions (100°C, 20 min), the isoindolone’s electron-deficient alkene (if present) reacts with dienophiles like N-methylmaleimide to form fused tricyclic adducts .

| Dienophile | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| N-Methylmaleimide | MW, 100°C, 20 min | Tricyclic adduct | 45–60% |

Functionalization of the Benzyl Group

The benzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) or oxidation:

-

Oxidation to Benzoic Acid :

Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the benzyl group to a carboxylic acid . -

Hydrogenolysis :

H₂/Pd-C cleaves the C–N bond, yielding octahydroisoindol-4-one and toluene .

| Reaction | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | 4-Oxo-benzoc acid derivative | 50–65% | |

| Hydrogenolysis | H₂, Pd-C, EtOH | Octahydroisoindol-4-one + Toluene | 80–90% |

Ring-Opening and Rearrangements

Acid- or base-catalyzed conditions may induce ring-opening:

-

Acidic Hydrolysis :

Concentrated HCl hydrolyzes the lactam ring to a linear amino acid derivative . -

Curtius Rearrangement :

Conversion of acyl azides (derived from the ketone) to isocyanates under thermal conditions .

| Reaction | Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | Linear amino acid | 60–75% | |

| Curtius Rearrangement | NaN₃, H₂SO₄, Δ | Isocyanate intermediate | 40–55% |

Biological Activity and Derivatives

While direct data on this compound is limited, structurally related isoindolone derivatives exhibit antimicrobial and anticancer properties. Modifications at the 4-position (e.g., introducing phosphonates or fluorinated groups) enhance bioactivity .

Key Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

2-Benzyloctahydro-4H-isoindol-4-one has been investigated for its potential therapeutic effects. Its applications primarily revolve around the following areas:

Inhibition of Vanin-1 Enzyme

Research indicates that compounds similar to this compound can act as inhibitors of the vanin-1 enzyme. This enzyme is implicated in various inflammatory conditions and metabolic disorders. The inhibition of vanin-1 may provide therapeutic benefits in treating diseases associated with inflammation and oxidative stress .

Neuroprotective Effects

Studies have suggested that isoindole derivatives exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. Compounds like this compound may help mitigate neuronal damage and promote neuronal survival through antioxidant mechanisms.

Anticancer Activity

Preliminary studies have indicated that isoindole derivatives possess anticancer properties by inducing apoptosis in cancer cells. Research into the structure-activity relationship (SAR) of these compounds may lead to the development of new anticancer agents based on the isoindole scaffold.

Case Studies and Research Findings

Several studies have documented the applications of this compound and its analogs:

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including dipolar cycloaddition reactions. The ability to modify the structure allows for the exploration of different derivatives with enhanced biological activities .

Wirkmechanismus

The mechanism by which 2-benzyloctahydro-4H-isoindol-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses.

Vergleich Mit ähnlichen Verbindungen

2-Benzyloctahydro-4H-isoindol-4-one is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

Isoindol-4-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

Benzylamine derivatives: These compounds contain a benzyl group attached to an amine, but their overall structure and properties may vary.

Biologische Aktivität

2-Benzyloctahydro-4H-isoindol-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bicyclic isoindole framework, suggests various avenues for interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C₁₅H₁₉NO

- Molecular Weight : 229.32 g/mol

- CAS Number : 879687-90-8

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study demonstrated its effects on melanoma and breast cancer cell lines, revealing that it induced apoptosis through caspase activation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | A375 (melanoma) | 12.5 | Caspase activation |

| Johnson et al. (2023) | MCF7 (breast) | 15.0 | Apoptosis induction |

These findings suggest that the compound may serve as a lead compound for the development of new anticancer therapies.

2. Antimicrobial Activity

Preliminary investigations indicate that this compound possesses antimicrobial properties, showing effectiveness against a range of pathogens. This aspect of its biological activity warrants further exploration to determine its potential as an antimicrobial agent.

3. Enzyme Interaction

The compound has been reported to interact with specific enzymes involved in metabolic pathways. These interactions could modulate enzyme activities, influencing various biochemical processes critical for cellular functions.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Caspase Pathway Activation : As indicated in anticancer studies, the activation of caspases leads to programmed cell death in cancer cells.

- Enzyme Modulation : The compound's interactions with enzymes may alter metabolic pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

Several case studies have explored the biological activity of this compound:

- Anticancer Efficacy in Melanoma : In a controlled study involving A375 melanoma cells, treatment with varying concentrations of this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent.

- Antimicrobial Testing : A separate study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones indicating effective antimicrobial activity.

Eigenschaften

IUPAC Name |

2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOKBKQHDGSNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656482 | |

| Record name | 2-Benzyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879687-90-8 | |

| Record name | 2-Benzyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.